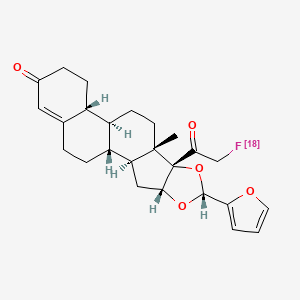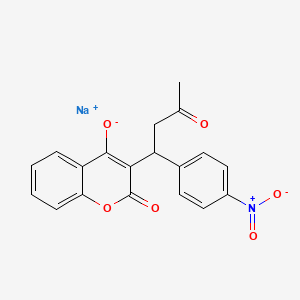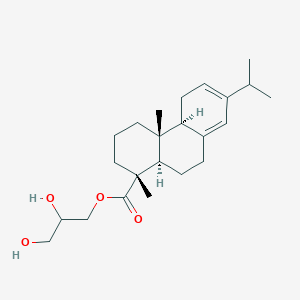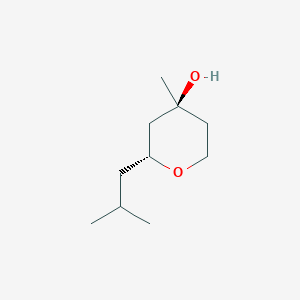
Fluorofuranylnorprogesterone F-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorofuranylnorprogesterone F-18 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of norprogesterone, modified with a fluorine-18 isotope, which allows it to be used as a tracer in medical imaging to study various biological processes, particularly in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluorofuranylnorprogesterone F-18 is synthesized using a method known as “fluorination on Sep-Pak.” This method involves trapping fluorine-18 on an anion exchange cartridge and drying it with anhydrous acetonitrile. The precursor solution is then passed through the cartridge to incorporate the fluorine-18 . The overall yield of the compound is around 64-72% with a synthesis time of approximately 40 minutes .
Industrial Production Methods
The industrial production of this compound follows similar principles but is scaled up to meet the demands of clinical and research applications. The process involves the use of automated synthesis modules to ensure consistency and safety in the production of the radiolabeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
Fluorofuranylnorprogesterone F-18 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine-18 isotope is introduced through nucleophilic substitution reactions.
Reduction and Deprotection: These steps are necessary to prepare the final radiolabeled compound.
Common Reagents and Conditions
Reagents: Triflate precursors, n-Bu4NF/n-Bu4NOH, and anhydrous acetonitrile.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major product of these reactions is the radiolabeled this compound, which is used as a PET imaging tracer .
Applications De Recherche Scientifique
Fluorofuranylnorprogesterone F-18 has several scientific research applications:
Chemistry: Used as a tracer to study chemical reactions and molecular interactions.
Biology: Helps in understanding biological processes at the molecular level.
Medicine: Primarily used in cancer research to study the functional status of estrogen receptors in breast cancer
Industry: Utilized in the development of new imaging techniques and diagnostic tools.
Mécanisme D'action
Fluorofuranylnorprogesterone F-18 exerts its effects by binding to progesterone receptors. The fluorine-18 isotope emits positrons, which are detected by PET scanners to create detailed images of biological processes. This radioligand has high relative binding affinity to progesterone receptors and low nonspecific binding, making it an effective imaging agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorine-18 Labeled Dihydrotestosterone (Fluorodihydrotestosterone F-18): Used for imaging androgen receptors.
Fluoroestradiol F-18: Used for imaging estrogen receptors.
Uniqueness
Fluorofuranylnorprogesterone F-18 is unique due to its specific binding to progesterone receptors, making it particularly useful in breast cancer research. Its high binding affinity and low nonspecific binding enhance the accuracy and reliability of PET imaging .
Propriétés
| 160388-43-2 | |
Formule moléculaire |
C25H29FO5 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
(1R,2S,4R,6R,8S,9S,12S,13R)-8-(2-(18F)fluoranylacetyl)-6-(furan-2-yl)-9-methyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C25H29FO5/c1-24-9-8-17-16-7-5-15(27)11-14(16)4-6-18(17)19(24)12-22-25(24,21(28)13-26)31-23(30-22)20-3-2-10-29-20/h2-3,10-11,16-19,22-23H,4-9,12-13H2,1H3/t16-,17+,18+,19-,22+,23+,24-,25+/m0/s1/i26-1 |
Clé InChI |
VJKRBRUNEOHPBS-JQKUZGBFSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=CO5)C(=O)C[18F])CCC6=CC(=O)CC[C@H]36 |
SMILES canonique |
CC12CCC3C(C1CC4C2(OC(O4)C5=CC=CO5)C(=O)CF)CCC6=CC(=O)CCC36 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









